

Vapendavir-d6: A Technical Guide for Antiviral Research and Development

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Compound of Interest

Compound Name: Vapendavir-d6

Cat. No.: B15558338

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For Researchers, Scientists, and Drug Development Professionals

Introduction

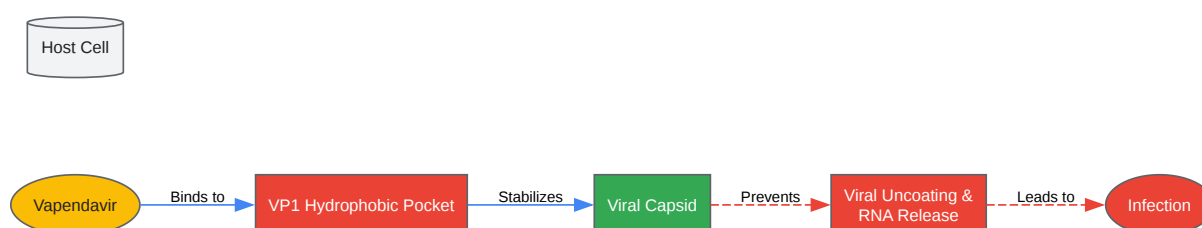
Vapendavir-d6 is the deuterated form of Vapendavir, a potent, orally bioavailable antiviral compound. Vapendavir belongs to the "WIN" class of capsid-binding inhibitors, which target a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Its mechanism of action involves stabilizing the viral capsid, thereby preventing viral entry and uncoating.[1][2] This technical guide provides a comprehensive overview of **Vapendavir-d6**, including its chemical properties, mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Chemical Properties

Property	Value	Reference
CAS Number	2012598-53-5	[3][4][5][6]
Molecular Formula	C ₂₁ H ₂₀ D ₆ N ₄ O ₃	[3][4][5]
Molecular Weight	388.49 g/mol	[3][4][5]
Unlabeled CAS Number	439085-51-5	[5]
Unlabeled Molecular Formula	C ₂₁ H ₂₆ N ₄ O ₃	

Mechanism of Action: Capsid Stabilization

Vapendavir functions as a capsid-binding agent, specifically targeting a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses.[2][7][8] This binding event is crucial as it stabilizes the viral capsid, rendering it rigid and preventing the conformational changes necessary for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm (a process known as uncoating).[2][7] By locking the capsid in a non-infectious conformation, Vapendavir effectively neutralizes the virus particle at an early stage of the infection cycle.[2][8]



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Vapendavir's mechanism of action against picornavirus entry.

In Vitro Antiviral Activity

Vapendavir has demonstrated potent and broad-spectrum activity against a variety of clinically relevant picornaviruses. The efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.

Virus	Cell Line	EC50 (ng/mL)	EC50 (μM)	Reference
Human Rhinovirus 2 (HRV2)	HeLa Ohio	1	-	[7]
Human Rhinovirus 14 (HRV14)	HeLa Ohio	5	-	[7]
39 HRV Clinical Isolates (median)	HeLa Ohio	7.3	-	[7]
Enterovirus 71 (EV71) (average)	-	-	0.7	[7] [9]
21 EV71 Isolates	-	-	0.5-1.4	[7] [10]

Experimental Protocols

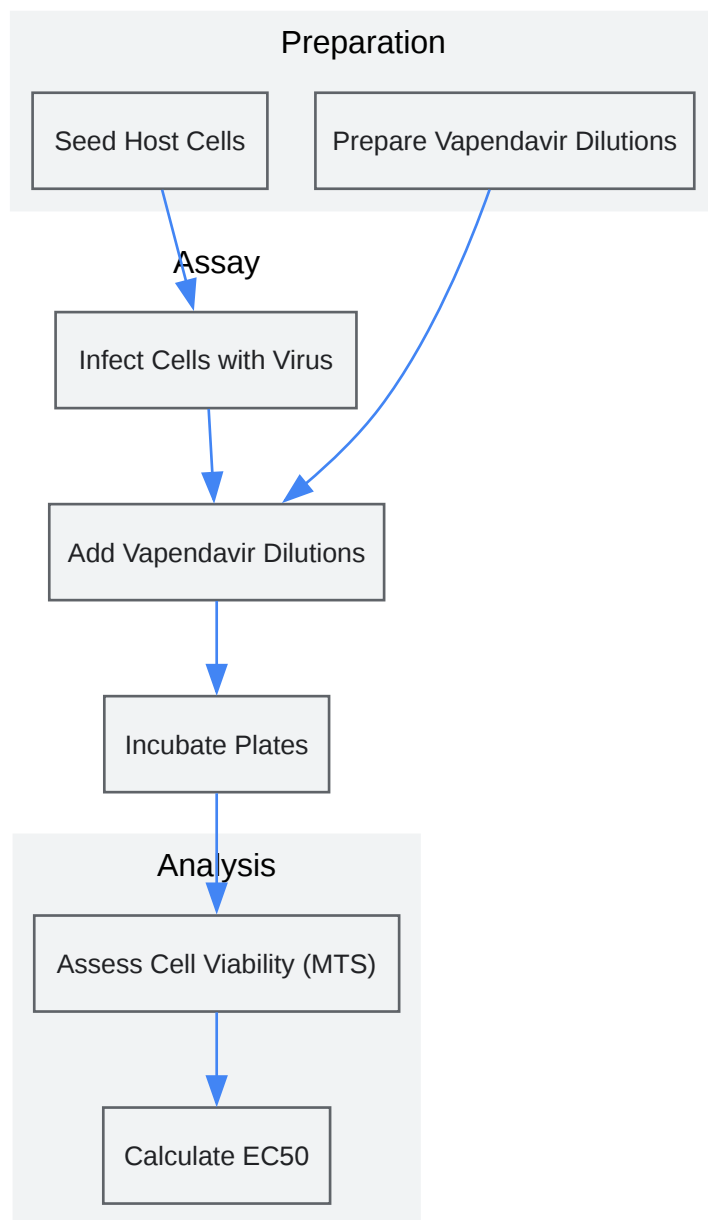
Cytopathic Effect (CPE) Reduction Assay

A fundamental method for determining the in vitro antiviral potency of Vapendavir is the cytopathic effect (CPE) reduction assay.[\[1\]](#)[\[2\]](#)[\[7\]](#) This assay measures the ability of the compound to protect host cells from virus-induced death.

Methodology:

- Cell Seeding: Susceptible cells, such as HeLa cells, are seeded in 96-well plates and incubated to form a confluent monolayer.[\[7\]](#)[\[8\]](#)
- Compound Preparation: Vapendavir is serially diluted to create a range of concentrations.[\[7\]](#)[\[8\]](#)
- Infection: The cell monolayers are infected with a known titer of the target virus.[\[7\]](#)
- Treatment: The diluted Vapendavir is added to the infected cells.[\[7\]](#)[\[8\]](#)
- Incubation: Plates are incubated until the virus-only control wells exhibit complete CPE.[\[7\]](#)

- Readout: Cell viability is assessed using a colorimetric method, such as the MTS assay.[7][8]
- Data Analysis: The EC50 value is calculated as the concentration of Vapendavir that results in a 50% reduction of the viral CPE compared to the virus control.[7]



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Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Clinical Development

Vapendavir has been evaluated in clinical trials for its efficacy and safety in treating rhinovirus infections, particularly in patients with underlying respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[7][11][12][13] Phase 2 studies have shown that Vapendavir can significantly reduce the severity of upper respiratory symptoms in asthmatic adults with naturally acquired rhinovirus infections.[11] In COPD patients, Vapendavir treatment has been associated with improved respiratory symptoms and a reduction in viral load.[12][14]

Conclusion

Vapendavir-d6 serves as a critical tool for researchers in the field of antiviral drug development. Its well-defined mechanism of action as a capsid binder, coupled with its potent and broad-spectrum activity against clinically significant enteroviruses, makes it a valuable compound for further investigation. The detailed experimental protocols and established efficacy data provide a solid foundation for its use in preclinical and clinical research settings.

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